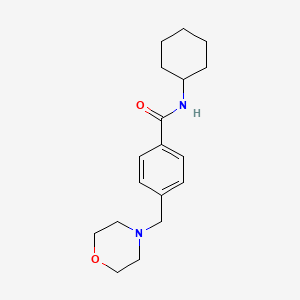

N-cyclohexyl-4-(4-morpholinylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-cyclohexyl-4-(4-morpholinylmethyl)benzamide involves complex organic reactions, including cyclization and condensation processes. For instance, the acid-catalyzed cyclization of N-styrylformamides leads to the formation of octahydroisoquinolines, which can undergo further transformations to yield compounds with benzamide structures (Meuzelaar et al., 1998). Similarly, the condensation of cyclopropane-1-carboxylic acid with morpholino-indazol-3-amine has been shown to produce molecules with significant biological activity (Lu et al., 2021).

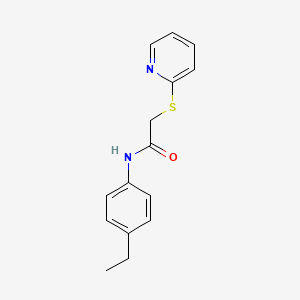

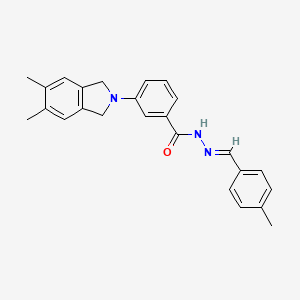

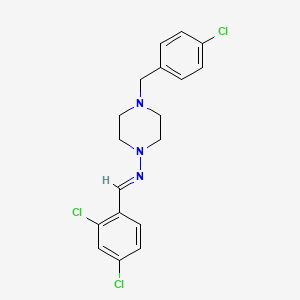

Molecular Structure Analysis

The molecular structure of related compounds demonstrates a variety of configurations and crystalline forms. For instance, N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives exhibit distinct crystal structures, indicative of the complex spatial arrangements possible within this class of compounds (Ozer et al., 2009).

Chemical Reactions and Properties

Benzamide derivatives, including those similar to this compound, participate in a range of chemical reactions, highlighting their versatile chemical properties. These reactions include electrophilic selenium-induced cyclizations and oxidative acylations, which are crucial for the synthesis of complex organic molecules (Pedrosa et al., 2006), (Sharma et al., 2012).

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility, melting point, and crystalline structure, are integral to understanding their behavior in various environments and applications. The crystal structure analyses of these compounds reveal detailed information about their stability and reactivity (Katritzky et al., 1994).

Chemical Properties Analysis

The chemical properties of this compound derivatives are characterized by their reactivity towards various chemical agents and conditions. Studies on their synthesis, structure-activity relationships, and interactions with biological molecules provide insights into their chemical behavior and potential uses in different scientific fields (Wajid et al., 2019).

Aplicaciones Científicas De Investigación

Antifungal Activity

N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including N-(Morpholinothiocarbonyl) benzamide, exhibit significant antifungal activity. These compounds are effective against major pathogens responsible for important plant diseases, demonstrating their potential in agricultural and botanical research (Zhou Weiqun et al., 2005).

Anticonvulsant Properties

Enaminones synthesized from cyclic beta-dicarbonyl precursors, including those condensed with morpholine, have shown potent anticonvulsant activity. This property is significant in the development of new treatments for neurological disorders (I. Edafiogho et al., 1992).

Radiolabelling for Imaging

4-Iodo- N -(2-morpholinoethyl)benzamide is a new benzamide analogue of moclobemide, which has been synthesized and radiolabelled for potential use in medical imaging. This application can be crucial in diagnostic procedures (C. Tsopelas, 1999).

Catalysis in Chemical Synthesis

Mn(I)-PNP pincer catalyzed sequential one-pot homogeneous CO2 hydrogenation to CH3OH, using amines including morpholine, represents an innovative approach in the field of green chemistry. This research is pivotal for sustainable chemical synthesis (Sayan Kar et al., 2017).

Development of Biodegradable Materials

Research on Morpholine-2,5-dione derivatives, including those with benzyl-protected carboxylic acid and benzyloxycarbonyl-protected amine, contributes to the synthesis of biodegradable polyesteramides. Such materials are essential in advancing eco-friendly polymer technology (P. J. I. Veld et al., 1992).

Propiedades

IUPAC Name |

N-cyclohexyl-4-(morpholin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c21-18(19-17-4-2-1-3-5-17)16-8-6-15(7-9-16)14-20-10-12-22-13-11-20/h6-9,17H,1-5,10-14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSMXLACOKDEDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)

![9-(3-allyl-4-methoxybenzyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516017.png)

![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5516032.png)

![(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B5516049.png)

![5,6-dimethyl-4-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5516062.png)

![N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5516066.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5516084.png)

![4-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5516108.png)